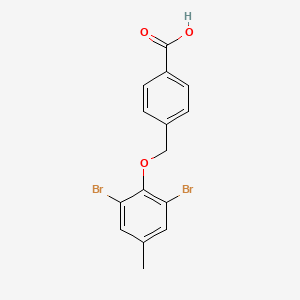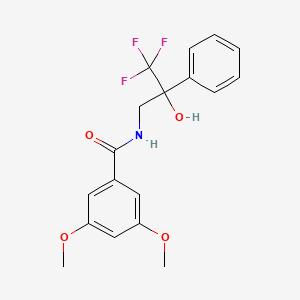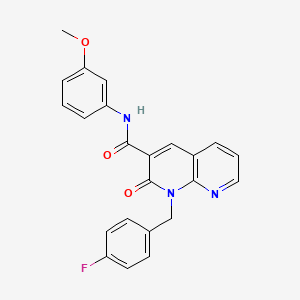
4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involves a three-step reaction sequence starting from amino benzoic acid, which includes bromination, diazo formation, and hydrolysis . Similarly, the synthesis of other related compounds, such as those mentioned in the second paper, involves a series of reactions including methylation, acylation, haloform reaction, demethylation, alkylation, condensation, and reduction . These methods could potentially be adapted for the synthesis of 4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is characterized using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information about the functional groups, molecular geometry, and electronic environment within the molecule . For example, the crystal structure of a related compound, (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester, was determined using X-ray diffraction, revealing the dihedral angle between the benzoyl ring and the methyl-substituted phenyl ring . Such structural analyses are crucial for understanding the reactivity and potential applications of the compound.
Chemical Reactions Analysis
The chemical reactivity of brominated benzoic acid derivatives is influenced by the presence of bromine atoms and other substituents on the aromatic ring. These substituents can activate or deactivate the ring towards further chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition. The papers describe the behavior of these compounds in various conditions, including their acid-base dissociation and azo-hydrazone tautomerism in solution . Understanding these reactions is essential for further functionalization of the compound or for its use in more complex chemical syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives are determined by their molecular structure. The presence of bromine atoms increases the molecular weight and can affect the melting and boiling points of the compound. The electronic effects of the substituents also influence the acidity of the carboxylic acid group, which is an important factor in the compound's solubility and reactivity. The papers do not provide specific data on the physical properties of 4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid, but the methods used for characterizing related compounds can be applied to determine these properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Liquid Crystal Intermediates
4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid, while not directly studied, is chemically related to various benzoic acid derivatives that are intermediates in the synthesis of ferroelectric and antiferroelectric liquid crystals. These liquid crystal intermediates are synthesized through various chemical reactions and characterized using methods like IR, 1H NMR, and MS, indicating their potential application in the field of material science and liquid crystal technology (Dou Qing, 2000).
Plant Growth Regulation
Studies on phenoxyacetic and benzoic acids, which share a structural similarity to the subject compound, have shown that specific substitutions on the benzoic acid ring can significantly impact plant growth-regulating activities. This suggests potential agricultural applications for derivatives of benzoic acid, possibly including 4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid, in modulating plant growth (Mary B. Pybus, M. S. Smith, R. L. Wain, & F. Wightman, 1959).
Antimicrobial Activity
Research on related benzoic acid derivatives, such as 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides, indicates that these compounds can exhibit specific antimicrobial activities against a range of bacterial and fungal strains. This highlights the potential of 4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid and its derivatives in the development of new antimicrobial agents (O. Drăcea, C. Babeş, Carmen Limban, et al., 2010).
Interaction Analysis and Structural Relationships
Studies on benzoic acids with various substitutions, including those structurally similar to the subject compound, have revealed the significance of secondary interactions and structure-activity relationships. This type of research is crucial in understanding the bioactivity predictions for potential pharmaceutical applications (J. Dinesh, 2013).
Eigenschaften
IUPAC Name |
4-[(2,6-dibromo-4-methylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O3/c1-9-6-12(16)14(13(17)7-9)20-8-10-2-4-11(5-3-10)15(18)19/h2-7H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOOBWSBFFWDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3016028.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3016032.png)
![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)
![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)



![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)
![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)
![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)
![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)

